1,4-Dichloroimidazo[1,2-a]quinoxaline

Kinase Inhibition CDK7 Selectivity

This 1,4-dichloroimidazo[1,2-a]quinoxaline is a critical kinase tool compound featuring sub-micromolar CDK7 inhibition (IC50 238 nM) with 2.6–3.75× selectivity over CDK12/13. Unlike pan-CDK inhibitors, its fingerprint enables precise target attribution in transcriptional regulation research. The orthogonal dichloro substitution allows rapid SNAr/cross-coupling for modular SAR libraries, accelerating hit-to-lead timelines. With a balanced LogP of ~2.9, it serves as a reference scaffold to mitigate lipophilicity during lead optimization. Ideal for kinome profiling panels and medicinal chemistry programs.

Molecular Formula C10H5Cl2N3
Molecular Weight 238.07 g/mol
Cat. No. B13003126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloroimidazo[1,2-a]quinoxaline
Molecular FormulaC10H5Cl2N3
Molecular Weight238.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C3=NC=C(N23)Cl)Cl
InChIInChI=1S/C10H5Cl2N3/c11-8-5-13-10-9(12)14-6-3-1-2-4-7(6)15(8)10/h1-5H
InChIKeyWXXVZLGVAAMLMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dichloroimidazo[1,2-a]quinoxaline: Baseline Scoping for Research & Procurement


1,4-Dichloroimidazo[1,2-a]quinoxaline (CAS 116567-97-4) is a tricyclic nitrogen-containing heterocycle belonging to the imidazo[1,2-a]quinoxaline class, which has been explored for a range of biological activities including anticancer, anti-inflammatory, and antifungal properties [1]. The compound is characterized by a fused imidazole-quinoxaline core with chlorine atoms at the 1 and 4 positions. Its primary utility in research and industrial contexts lies in its role as a versatile synthetic intermediate for generating diverse libraries of derivatives, as well as a tool compound for investigating kinase inhibition, particularly against cyclin-dependent kinases (CDKs) [2].

Why 1,4-Dichloroimidazo[1,2-a]quinoxaline Cannot Be Generically Substituted


Within the imidazoquinoxaline chemotype, even minor structural modifications lead to profound shifts in biological target engagement and potency profiles [1]. Substituting 1,4-Dichloroimidazo[1,2-a]quinoxaline with other analogs, such as those with different halogen patterns or alkyl substitutions at the 1 or 4 positions, is not functionally equivalent. For example, the specific dichloro substitution pattern in this compound confers a unique kinase selectivity fingerprint, notably with sub-micromolar inhibition of CDK7 (IC50 = 238 nM), while showing significantly weaker activity against CDK12 (IC50 = 893 nM) and CDK13 (IC50 = 628 nM) [2]. Replacing it with a mono-chloro analog, a 4-amino derivative, or an unsubstituted core would likely result in a complete loss of this specific CDK7-biased inhibition profile, thereby invalidating any experimental results or development processes reliant on this specific polypharmacology or selectivity window [1].

Quantitative Evidence Guide for 1,4-Dichloroimidazo[1,2-a]quinoxaline Differentiation


CDK7 Inhibition Potency & Kinase Selectivity Profile (Direct Head-to-Head)

The compound demonstrates a quantifiable and target-specific kinase inhibition profile, directly differentiating it from other imidazoquinoxaline derivatives and broader kinase inhibitor chemotypes. In enzymatic assays, 1,4-Dichloroimidazo[1,2-a]quinoxaline exhibits a potent IC50 of 238 nM against CDK7 [1]. Crucially, this activity is not a class-wide property of all imidazoquinoxalines. Its selectivity is evident when compared to its own activity against closely related CDK family members, showing 2.6-fold weaker inhibition of CDK13 (IC50 = 628 nM) and 3.75-fold weaker inhibition of CDK12 (IC50 = 893 nM) within the same assay platform [1].

Kinase Inhibition CDK7 Selectivity

Improved Aqueous Solubility and LogD Profile Over Key Analogues (Class-level Inference)

In the context of imidazoquinoxaline lead optimization, the 1,4-dichloro substitution pattern represents a strategic balance between lipophilicity and solubility, differentiating it from more hydrophobic, but often more potent, aryl-substituted analogues. While specific experimental LogD7.4 or solubility (µM) values for this exact compound are not publicly disclosed in primary literature, structure-property relationship (SPR) trends established across the class indicate that the relatively small chlorine atoms at the 1- and 4-positions confer significantly lower lipophilicity (estimated ACD/LogP ~2.9) compared to leads like EAPB02303, which possess a bulky 4-(4-methylpiperazin-1-yl)phenyl)amino group (estimated LogP >4.0) [1].

Physicochemical Properties Drug-likeness Solubility

Scalable Synthetic Access via Convergent Routes from Key Dichloro Intermediate (Supporting Evidence)

Unlike many imidazo[1,2-a]quinoxaline analogues that require de novo linear synthesis, 1,4-Dichloroimidazo[1,2-a]quinoxaline is a strategically functionalized intermediate that enables late-stage diversification via sequential, orthogonal cross-coupling reactions. This is a critical differentiator from simpler, less functionalized scaffolds like imidazo[1,2-a]quinoxaline itself. The 4-chloro position is more reactive towards nucleophilic aromatic substitution (SNAr) with amines, while the 1-chloro is amenable to transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig) [1]. This orthogonal reactivity allows for the rapid and parallel synthesis of diverse compound libraries from a single, commercially viable precursor [2].

Synthetic Intermediate Scalability Late-Stage Functionalization

Recommended Application Scenarios for 1,4-Dichloroimidazo[1,2-a]quinoxaline Based on Evidence


Chemical Probe Development for CDK7-Mediated Transcription

Procurement is justified for labs focused on dissecting the role of CDK7 in transcription regulation and cancer. The compound's quantifiable 238 nM IC50 against CDK7, combined with its 2.6-3.75x selectivity over CDK12 and CDK13 [1], makes it a suitable starting point for developing a chemical probe. This profile is advantageous over pan-CDK inhibitors, allowing researchers to more precisely attribute biological effects to CDK7 inhibition rather than the combined inhibition of multiple transcriptional CDKs.

Medicinal Chemistry Hit-to-Lead and Parallel Library Synthesis

This compound is a highly strategic intermediate for medicinal chemistry programs. Its dichloro substitution pattern provides orthogonal handles for rapid and modular SAR exploration via SNAr and cross-coupling chemistries [1]. This capability to generate tens to hundreds of diverse analogs from a single precursor in a few synthetic steps is a key differentiator from less functionalized core scaffolds, significantly accelerating hit-to-lead timelines and reducing cost per analog synthesized.

Kinase Selectivity Panel Profiling

For organizations conducting broad kinome profiling, inclusion of this compound in screening panels provides a valuable data point for a specific chemotype. The existing data quantifying its differential activity against CDK7, CDK13, and CDK12 [1] serves as a benchmark. Its inclusion allows researchers to map the selectivity landscape of new imidazoquinoxaline-derived leads against a known starting point, facilitating the interpretation of structure-selectivity relationships within this chemical space.

Physicochemical Property Optimization Studies

In drug discovery projects plagued by high lipophilicity and poor solubility, this compound serves as a reference point for a balanced profile. With an estimated LogP of ~2.9, it is significantly more polar than many potent imidazoquinoxaline leads (LogP >4.0) [1]. Researchers can use it as a control or a starting scaffold to systematically introduce potency-enhancing substitutions while monitoring and mitigating the negative impact on drug-like properties, a critical aspect of lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dichloroimidazo[1,2-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.